2-Amino-4-phosphonobutyric acid
Overview
Description
2-Amino-4-phosphonobutyric acid, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It is a phosphonic acid analog of L-glutamic acid and a selective group III metabotropic glutamate receptor agonist . It is also a potent, pathway-specific synaptic depressant .
Synthesis Analysis
The synthesis of 2-Amino-4-phosphonobutyric acid involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde . This reaction results in the formation of protected dehydroamino acids, which are then subjected to a sequence of reactions including cycloaddition of diazomethane, photoelimination of N2, and acid hydrolysis .Molecular Structure Analysis
Molecular modeling showed that the best overlap was achieved when the alpha C-beta C-gamma C-P dihedral angle for 5 was in the range of 130 degrees to 180 degrees . The results suggest that the bioactive conformation of AP4 is an extended one .Chemical Reactions Analysis
2-Amino-4-phosphonobutyric acid is a broad-spectrum glutamatergic antagonist . It inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle .Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-4-phosphonobutyric acid is C4H10NO5P . It has a molecular weight of 183.10 g/mol .Scientific Research Applications
Glutamate Antagonist
DL-AP4 is a glutamate antagonist . It behaves as a competitive inhibitor of glutamate binding with an apparent Kd of 66 μM . This property makes it useful in studying the role of glutamate in various biological processes.
Central Nervous System Research
DL-AP4 can be used for the research of the central nervous system . By inhibiting glutamate, it can help researchers understand the role of this neurotransmitter in the brain and potentially develop treatments for neurological disorders.
Visual System Research
DL-AP4 is also used in the research of the visual system . It can help in understanding the role of glutamate in visual signal processing.
Asymmetric Synthesis of Aminophosphonic Acids
DL-AP4 plays a role in the asymmetric synthesis of aminophosphonic acids . This process is important in the production of enantiomerically pure aminophosphonic acids.
Development of γ-Aminophosphonic Acids
DL-AP4 is used in the development of γ-aminophosphonic acids . These compounds have potential applications in various fields, including medicine and agriculture.
Synthesis of Diverse α- and β-Aminophosphonic Acids
DL-AP4 is used in the synthesis of diverse α- and β-aminophosphonic acids . These compounds are important in various chemical reactions and have potential applications in different industries.
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The glutamate analogue, DL-2-ammo-4-phosphonobuytyric acid (DL-APB), inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle . This suggests that it could be used as a tool to block On pathways in studies of interactions between On and Off pathways in retinas . This could open up new avenues for research in retina studies .
properties
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phosphonobutyric acid | |
CAS RN |
6323-99-5, 20263-07-4 | |
Record name | 2-Amino-4-phosphonobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-phosphonobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2 APB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC30079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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